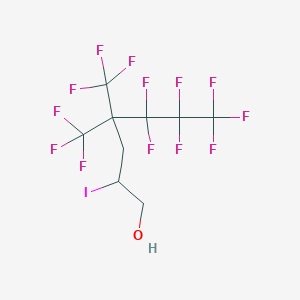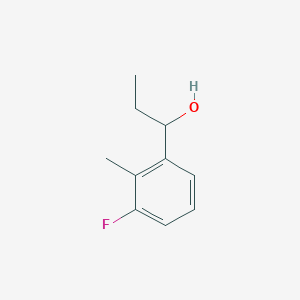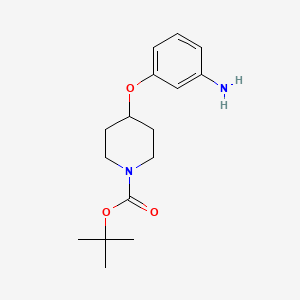
叔丁基4-(3-氨基苯氧基)哌啶-1-羧酸酯
描述
“Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate” is a yellow to brown solid .科学研究应用
蛋白质组学研究
叔丁基4-(3-氨基苯氧基)哌啶-1-羧酸酯: 在蛋白质组学研究中被用作构建块,用于合成复杂分子。 其结构允许将哌啶部分引入肽和蛋白质中,这对于研究蛋白质-蛋白质相互作用和酶-底物关系至关重要 .
聚酰亚胺合成
该化合物是合成新型聚酰亚胺的关键中间体,聚酰亚胺是具有高性能的聚合物,在航空航天、电子和汽车行业中得到应用。 叔丁基增强了溶解性和可加工性,而哌啶结构则有助于提高热稳定性和机械强度 .
药物开发
在药物化学领域,叔丁基4-(3-氨基苯氧基)哌啶-1-羧酸酯 用于创建药物合成中间体。 例如,它是尼拉帕利生产的中间体,尼拉帕利是一种用于癌症治疗的PARP抑制剂 .
靶向蛋白降解
该化合物在PROTAC(蛋白水解靶向嵌合体)的开发中得到应用,PROTAC旨在降解细胞内的特定蛋白质。 它充当连接蛋白靶向配体和E3泛素连接酶的连接体,导致靶蛋白降解 .
材料科学
在材料科学领域,这种化学物质用作制造具有独特性能的新材料的前体,例如增强的溶解性和透明度,这些性能在光电器件的生产中是可取的 .
安全和危害
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUWGUMWHBEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

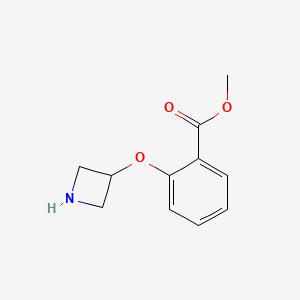
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
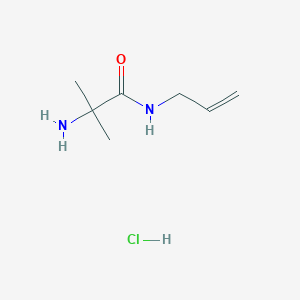
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
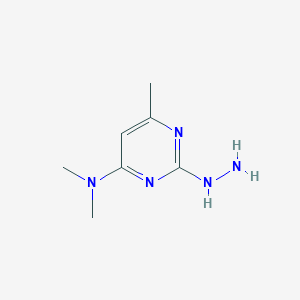
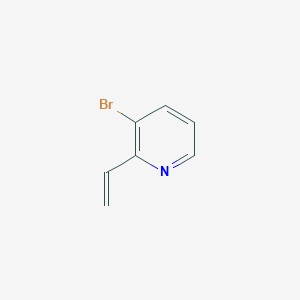
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)
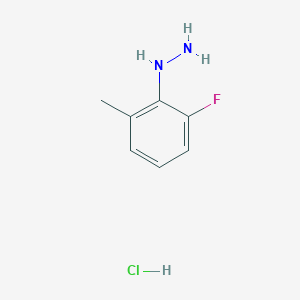
![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)

